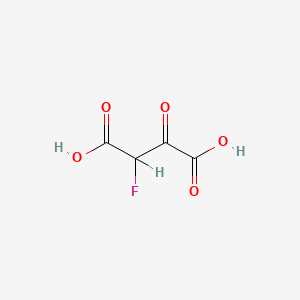
3-Fluorooxaloacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorooxaloacetate: is an organic compound with the molecular formula C4H3FO5 It is a fluorinated derivative of oxaloacetate, a key intermediate in the citric acid cycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Fluorooxaloacetate can be synthesized through various methods, including direct fluorination of oxaloacetate or its derivatives. One common method involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under Lewis acid catalysis conditions . The reaction typically requires a solvent like dichloromethane and a catalyst such as magnesium perchlorate (Mg(ClO4)2) to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and yield. The use of environmentally friendly fluorinating agents and solvents is also a consideration in industrial settings to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluorooxaloacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorinated derivatives of oxaloacetate.
Reduction: Reduction reactions can yield fluorinated alcohols or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Fluorooxaloacetate is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology: In biological research, this compound is studied for its potential as a metabolic inhibitor. It can interfere with the citric acid cycle, providing insights into metabolic pathways and potential therapeutic targets for diseases such as cancer.
Medicine: The compound’s ability to inhibit specific enzymes in the citric acid cycle makes it a candidate for drug development. Researchers are exploring its potential in treating metabolic disorders and as an adjuvant in cancer therapy.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its fluorinated nature imparts unique properties to polymers and other materials, making them more resistant to degradation and enhancing their performance.
Wirkmechanismus
Molecular Targets and Pathways: 3-Fluorooxaloacetate exerts its effects by targeting enzymes involved in the citric acid cycle, such as citrate synthase and malate dehydrogenase . By inhibiting these enzymes, it disrupts the normal flow of metabolites through the cycle, leading to altered cellular energy production and metabolism.
Pathways Involved: The compound primarily affects the citric acid cycle, a central metabolic pathway in cells. By interfering with key enzymes, it can reduce the production of ATP, the cell’s main energy currency, and alter the balance of metabolic intermediates.
Vergleich Mit ähnlichen Verbindungen
Oxaloacetate: The non-fluorinated parent compound, involved in the citric acid cycle.
3-Fluoro-2-oxindole: Another fluorinated compound with similar structural features.
Fluoroquinolones: A class of fluorinated antibiotics with distinct mechanisms of action.
Uniqueness: 3-Fluorooxaloacetate is unique due to its specific fluorination pattern and its ability to inhibit key enzymes in the citric acid cycle. This sets it apart from other fluorinated compounds, which may target different pathways or have different biological activities.
Eigenschaften
CAS-Nummer |
392-47-2 |
|---|---|
Molekularformel |
C4H3FO5 |
Molekulargewicht |
150.06 g/mol |
IUPAC-Name |
2-fluoro-3-oxobutanedioic acid |
InChI |
InChI=1S/C4H3FO5/c5-1(3(7)8)2(6)4(9)10/h1H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
FUSGVCNDISKHSY-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(=O)O)(C(=O)O)F |
Kanonische SMILES |
C(C(=O)C(=O)O)(C(=O)O)F |
Synonyme |
3-fluorooxaloacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B1200310.png)




![(7S,8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-7,13-dimethylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1200318.png)
